Dexefaroxan

Description

Contextualization within Alpha-2 Adrenoceptor Antagonism Research

Alpha-2 adrenoceptors (α2-ARs) are a class of receptors that play a crucial role in regulating the release of various neurotransmitters, including noradrenaline, serotonin, and dopamine (B1211576). frontiersin.org Antagonism of these receptors, particularly the α2A and α2C subtypes, has been a focal point of research due to the potential therapeutic implications for a range of central nervous system disorders. frontiersin.org Non-selective α2-AR blockade is a proposed mechanism contributing to the action of certain antidepressant and atypical antipsychotic medications. frontiersin.orgresearchgate.net

Dexefaroxan has emerged as a key tool in this research area due to its selective antagonist activity at α2-adrenoceptors. nih.gov This selectivity allows researchers to investigate the specific roles of these receptors in various physiological and pathological processes. The study of α2-AR antagonists like this compound is part of a broader effort to develop more targeted therapies for conditions such as depression, schizophrenia, and cognitive impairments. frontiersin.orgnih.gov

Overview of Scientific Interest and Research Trajectory

The scientific interest in this compound stems from its potential to modulate neurotransmitter systems implicated in major psychiatric and neurodegenerative diseases. nih.govnih.gov The research trajectory for this compound has evolved from initial in vitro characterization to in vivo studies in animal models, exploring its effects on neurogenesis, neuroprotection, and cognitive function. nih.govnih.govidrblab.net

Early research focused on establishing its pharmacological profile, confirming its selective antagonism at α2-adrenoceptors. oup.com Subsequent investigations have explored its neuroprotective effects in models of brain injury and neurodegeneration. nih.gov A significant area of research has been its impact on adult neurogenesis, particularly in the hippocampus and olfactory bulb. nih.govidrblab.netnih.gov The potential for this compound to enhance the survival and differentiation of new neurons has driven much of the scientific inquiry into its therapeutic possibilities. ncats.ionih.gov

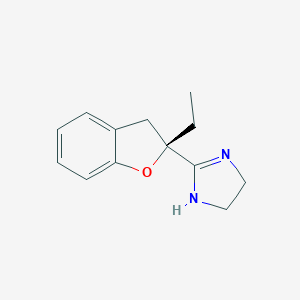

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATZLMXRALDSJW-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2O1)C3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CC2=CC=CC=C2O1)C3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143249-88-1 | |

| Record name | Dexefaroxan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143249881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEXEFAROXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F751MO69EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Dexefaroxan

Mechanism of Action as an Alpha-2 Adrenoceptor Antagonist

Dexefaroxan is characterized as a selective alpha-2 (α2) adrenoceptor antagonist. nih.gov Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets for catecholamines, most notably noradrenaline (norepinephrine) and adrenaline (epinephrine). ebi.ac.ukwikipedia.org The α2-adrenoceptor family is comprised of three subtypes in humans: α2A, α2B, and α2C. wikipedia.org this compound exerts its effects by binding to these receptors and blocking the actions of endogenous agonists like noradrenaline.

Presynaptic Autoreceptor Blockade and Noradrenaline Release Modulation

A primary mechanism of this compound involves the blockade of presynaptic α2-adrenoceptors located on noradrenergic neurons. nih.gov These receptors function as inhibitory autoreceptors, meaning their activation by noradrenaline in the synaptic cleft initiates a negative feedback loop that suppresses further neurotransmitter release. ebi.ac.ukwikipedia.org By acting as an antagonist at these sites, this compound interrupts this feedback mechanism. This disinhibition leads to an enhanced release of noradrenaline from presynaptic terminals, thereby increasing noradrenergic neurotransmission. nih.gov

Allosteric Modulation and Receptor-G Protein Interactions

The signaling of α2-adrenoceptors is mediated through their interaction with heterotrimeric G proteins, specifically those of the Gi/o family. wikipedia.org Upon activation by an agonist, the receptor prompts the associated Gi/o protein to exchange Guanosine (B1672433) Diphosphate (B83284) (GDP) for Guanosine Triphosphate (GTP), leading to the inhibition of the enzyme adenylyl cyclase. This action decreases intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). ebi.ac.ukguidetopharmacology.org this compound, acting as a competitive antagonist, binds to the orthosteric site on the receptor, preventing agonists from initiating this G protein-mediated signaling cascade.

While α2-receptors can be influenced by allosteric modulators that bind to sites distinct from the agonist binding site, current research characterizes this compound as a competitive antagonist that directly competes with endogenous ligands at the primary binding site. nih.govfrontiersin.org For instance, studies have identified other compounds and molecules that can act as allosteric modulators of adrenergic receptors, but this is not the described mechanism for this compound.

Functional Selectivity and Subtype Specificity within Adrenergic Receptors

The adrenergic system's complexity arises from its multiple receptor subtypes (α1, α2, β), each with further divisions (e.g., α2A, α2B, α2C). ebi.ac.ukwikipedia.org The physiological or therapeutic outcome of a drug is often dictated by its binding affinity and selectivity for these different subtypes, which have distinct tissue distributions and functional roles. frontiersin.org For example, the α2A and α2C subtypes are the primary modulators of neurotransmission in the central nervous system, while the α2B subtype is found more in peripheral tissues like the neonatal rat lung. frontiersin.orgnih.gov

This compound is described as a selective α2-adrenoceptor antagonist, indicating it has a higher affinity for α2-receptors compared to α1 or β-adrenoceptors. nih.gov While detailed comparative affinity values (Ki) for this compound across all three α2-subtypes are not consistently reported in the literature, its predecessor and structural analogue, efaroxan, demonstrates a significantly higher affinity for α2-adrenoceptors over I1-imidazoline receptors. medchemexpress.com The development of subtype-selective antagonists is a key area of research, as compounds with high selectivity for a specific subtype (e.g., α2A or α2C) may offer more targeted therapeutic effects with fewer side effects. frontiersin.org

Alpha-2 Adrenergic Receptor Subtypes and G-Protein Coupling

| Subtype | Primary G-Protein Coupling | Key Function/Location |

|---|---|---|

| α2A | Gi/o | Presynaptic autoreceptor in CNS (e.g., locus coeruleus), inhibits noradrenaline release. ebi.ac.ukwikipedia.org |

| α2B | Gi/o | Primarily located in peripheral tissues (e.g., vascular smooth muscle), involved in vasoconstriction. ebi.ac.uknih.gov |

| α2C | Gi/o | Located in CNS (e.g., basal ganglia, hippocampus) and adrenal chromaffin cells, modulates catecholamine release. wikipedia.orgguidetopharmacology.orgfrontiersin.org |

Interactions with Other Neurotransmitter Systems

Cholinergic System Modulation and Acetylcholine (B1216132) Release Enhancement

Research indicates that this compound can modulate the cholinergic system. Studies have shown that antagonism of α2-adrenoceptors can lead to an increase in the release of acetylcholine in brain regions such as the cortex. This effect is believed to be mediated by the blockade of α2-heteroreceptors located on cholinergic nerve terminals. These presynaptic heteroreceptors normally function to inhibit acetylcholine release. By blocking these receptors, this compound removes this inhibitory tone, thereby enhancing the release of acetylcholine. This mechanism highlights a significant interaction between the noradrenergic and cholinergic systems, where this compound's primary action on noradrenergic receptors leads to a secondary effect on cholinergic neurotransmission.

Effect of this compound on Neurotransmitter Release

| Neurotransmitter | Effect | Mechanism |

|---|---|---|

| Noradrenaline | Increased Release | Blockade of presynaptic α2-autoreceptors on noradrenergic neurons. nih.gov |

| Acetylcholine | Increased Release | Blockade of presynaptic α2-heteroreceptors on cholinergic neurons. |

In Vitro Studies on Dexefaroxan

Cellular Mechanisms and Signaling Pathway Modulation

Dexefaroxan is recognized as a selective antagonist of the alpha-2 (α2) adrenergic receptor. mdpi.com These receptors are a class of G protein-coupled receptors (GPCRs) that play a critical role in cellular signal transduction. wikipedia.orgdiva-portal.org

The α2-adrenergic receptors are canonically associated with the inhibitory G protein, Gi. wikipedia.org Upon activation by an agonist, the Gi protein dissociates and inhibits the enzyme adenylyl cyclase. wikipedia.orgduke.edu This action leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP). wikipedia.orgnih.gov As an antagonist, this compound binds to the α2-receptor but does not activate it; instead, it blocks agonists like norepinephrine (B1679862) from binding and initiating this inhibitory cascade. Consequently, this compound's presence prevents the agonist-induced decrease in cAMP levels. wikipedia.orgnih.gov

The activation of GPCRs is commonly studied using the [35S]GTPγS binding assay. europeanpharmaceuticalreview.comice-biosci.comcreative-bioarray.com This functional assay measures the replacement of guanosine (B1672433) diphosphate (B83284) (GDP) with a non-hydrolyzable analog of GTP, [35S]GTPγS, on the Gα subunit, which is a proximal event following receptor activation by an agonist. creative-bioarray.com For a Gi-coupled receptor like the α2-adrenoceptor, an agonist would stimulate [35S]GTPγS binding. As an antagonist, this compound would be expected to inhibit this agonist-stimulated binding. While specific studies on this compound analogues have been performed, detailed GTPγS binding assay data for this compound itself remains an area for further investigation. nih.gov

| Pathway/Assay | Mechanism | Expected Effect of this compound | Reference |

|---|---|---|---|

| cAMP Formation | Blocks agonist-mediated inhibition of adenylyl cyclase. | Antagonizes the decrease in intracellular cAMP levels caused by α2-agonists. | wikipedia.orgduke.edunih.gov |

| GTPγS Binding | Competitively inhibits agonist binding to the α2-adrenoceptor, preventing G-protein activation. | Inhibits agonist-stimulated [35S]GTPγS binding. | europeanpharmaceuticalreview.comcreative-bioarray.com |

In addition to cAMP modulation, GPCRs like the α2-adrenoceptor can influence other signaling pathways, including those that regulate intracellular calcium ([Ca2+]i). wellcomeopenresearch.orgmoleculardevices.com Some studies have shown that α2-adrenoceptors can couple to the hydrolysis of polyphosphoinositide, a pathway that ultimately leads to the release of Ca2+ from intracellular stores. duke.edu However, this coupling is generally considered less prominent than the inhibition of adenylyl cyclase. duke.edu

The role of α2-adrenoceptors in regulating Ca2+ is complex; studies using agonists have reported both increases and decreases in cytosolic Ca2+. For example, the α2-agonist guanabenz (B1672423) was found to decrease the level of free Ca2+ in isolated cardiomyocytes. elpub.ru As an antagonist, this compound would block these effects. Furthermore, research into other imidazoline (B1206853) ligands has demonstrated a link to calcium signaling. The I2 receptor ligand 2-BFI produces effects that involve intracellular Ca2+ elevation, while another ligand, MCR5, was found to inhibit L-type voltage-gated Ca2+ channels. nih.govub.edu This suggests that receptor targets of this compound are linked to calcium regulation, although direct in vitro evidence detailing this compound's specific impact on these pathways is not yet fully established.

| Signaling Component | Observed/Potential Interaction | Relevance to this compound | Reference |

|---|---|---|---|

| Polyphosphoinositide Hydrolysis | α2-adrenoceptors can couple to this pathway, leading to Ca2+ mobilization. | As an antagonist, this compound would block agonist-induced effects via this pathway. | duke.edu |

| L-type Ca2+ Channels | Related imidazoline ligands have been shown to inhibit these channels. | Suggests a potential, though unconfirmed, mechanism of action. | ub.edu |

| Intracellular Ca2+ Release | Related imidazoline ligands can modulate the release of Ca2+ from internal stores. | Indicates that the broader class of compounds to which this compound belongs can affect Ca2+ signaling. | nih.gov |

G Protein-Coupled Receptor Signaling Investigations (e.g., GTPγS binding, cAMP formation)

Effects on Neuroinflammatory Pathways (e.g., Tumor Necrosis Factor-alpha Response)

Neuroinflammation is a critical process in the central nervous system mediated by glial cells like microglia and astrocytes, which release inflammatory mediators in response to stimuli. cellectricon.com There is evidence that α2-adrenoceptors are involved in modulating these neuroinflammatory responses. For instance, activation of α2-ARs on macrophages by norepinephrine can increase the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). krcp-ksn.org

As an α2-AR antagonist, this compound would be expected to counteract such effects. In line with this, other α2-AR antagonists like yohimbine (B192690) have been shown to suppress the production of pro-inflammatory cytokines, including TNF-α. nih.gov Furthermore, studies using the α2-AR agonist dexmedetomidine (B676) demonstrated an altered inflammatory profile in microglia in vitro, confirming the receptor's role in modulating neuroinflammation. nih.gov While direct studies testing this compound's effect on the TNF-α response in cultured glial cells are limited, the established function of its target receptor strongly suggests a potential anti-inflammatory role by blocking pro-inflammatory signaling.

| Cell Type | Pathway | Expected Effect of this compound | Reference |

|---|---|---|---|

| Microglia/Macrophages | α2-AR-mediated cytokine production | Antagonizes the agonist-induced release of pro-inflammatory cytokines like TNF-α. | nih.govkrcp-ksn.org |

| Glial Cells | General neuroinflammatory response | May contribute to the suppression of neuroinflammation by blocking α2-AR signaling. | cellectricon.comnih.gov |

Neural Cell Survival and Proliferation Studies in Culture

A significant body of in vitro and in vivo research has focused on the effects of this compound on the viability of neural cells. These studies consistently point toward a neuroprotective and pro-survival role for the compound. mdpi.comresearchgate.net

Key findings indicate that while this compound may not directly increase the rate of cell proliferation, it significantly promotes the long-term survival of newly formed neurons. researchgate.net This effect is achieved, at least in part, by reducing apoptosis (programmed cell death). researchgate.net In vitro studies on cultured septal cholinergic neurons have also supported the protective effects of α2-adrenoceptor antagonism against degeneration. researchgate.net Conversely, stimulation of α2-adrenoceptors in culture with the agonist clonidine (B47849) has been shown to decrease the proliferation of adult hippocampal progenitors, which indirectly supports the finding that blocking these receptors with an antagonist like this compound is beneficial for neurogenesis. nih.gov

In addition to promoting survival, this compound treatment has been shown to enhance the structural complexity of immature neurons, specifically by increasing the number and intricacy of their dendritic arborizations. researchgate.net

| Time Point | Treatment Group | Number of Surviving Neurons (cells ± SEM) | Reference |

|---|---|---|---|

| 21 Days | Vehicle Control | 1570 ± 117 | researchgate.net |

| This compound | 2359 ± 92 | researchgate.net | |

| 70 Days | Vehicle Control | 1252 ± 99 | researchgate.net |

| This compound | 2080 ± 127 | researchgate.net |

Preclinical in Vivo Investigations of Dexefaroxan

Animal Models of Neurodegenerative Conditions

The TgCRND8 mouse is a transgenic model of Alzheimer's disease (AD) that overexpresses a mutated human amyloid precursor protein (APP), leading to early and robust amyloid-β (Aβ) plaque deposition and associated cognitive deficits. mdpi.comfrontiersin.orgscienceopen.com This model has been instrumental in evaluating the effects of dexefaroxan on AD-like pathology and symptoms. nih.govfrontiersin.org Studies have noted that TgCRND8 mice exhibit noradrenergic deficits, which may be linked to the pathogenesis and behavioral presentation of the disease. nih.govfrontiersin.org

Research has shown that this compound can alleviate specific cognitive and behavioral impairments in TgCRND8 mice. nih.govfrontiersin.org In studies involving 12-week-old mice, chronic treatment with this compound reversed object memory deficits. nih.govfrontiersin.org At 14 weeks of age, untreated TgCRND8 mice showed severe impairment in the object recognition task, a deficit that was ameliorated in mice that received this compound. nih.gov

Furthermore, this compound addressed behavioral phenotypes analogous to depressive symptoms. frontiersin.org TgCRND8 mice exhibit a "behavioral despair" phenotype in the tail suspension test, which is sensitive to antidepressants that modulate noradrenergic transmission. frontiersin.org Treatment with this compound was found to improve this behavioral despair phenotype. nih.govfrontiersin.org This rescue of cognitive and behavioral deficits occurred independently of any change in the underlying amyloid burden. nih.gov

Despite its positive effects on cognition and behavior, investigations in TgCRND8 mice revealed that this compound does not directly impact the hallmark amyloid pathology of Alzheimer's disease. nih.gov Studies measuring cortical levels of both aggregated and monomeric Aβ (Aβ40 and Aβ42) found no significant changes following this compound treatment in 16-week-old mice. nih.govresearchgate.net Similarly, the compound did not alter the levels of the amyloid precursor protein (APP) or its β-secretase-cleaved C-terminal fragment (β-CTF). nih.govresearchgate.net These findings suggest that the therapeutic benefits of this compound on cognitive and behavioral symptoms in this model are not mediated by a reduction in amyloid plaque load. nih.govnih.gov

Table 1: Effects of this compound in TgCRND8 Mouse Model of Alzheimer's Disease

| Parameter | Finding | Citation |

|---|---|---|

| Cognitive Phenotype (Object Recognition) | Ameliorated memory deficits in TgCRND8 mice. | nih.govfrontiersin.org |

| Behavioral Phenotype (Tail Suspension Test) | Reduced "behavioral despair" phenotype. | nih.govfrontiersin.org |

| Amyloid-β (Aβ) Burden | No significant effect on aggregated or monomeric Aβ levels. | nih.govresearchgate.net |

| APP & β-CTF Levels | Did not alter levels of holoAPP or β-CTF. | nih.govresearchgate.net |

| BDNF mRNA Expression | Significantly increased BDNF mRNA levels in the hippocampus of aged (1-year-old) TgCRND8 mice. | nih.govresearchgate.net |

This compound has demonstrated neuroprotective properties in animal models of cerebral ischemia. researchgate.netnih.gov As an α2-adrenoceptor antagonist, it is presumed to afford this protection in part by facilitating central noradrenergic transmission. nih.govnih.gov In vivo studies in rats have shown that this compound can ameliorate cognitive deficits induced by cerebral ischemia and reduce associated structural changes in the hippocampus. researchgate.net These models are crucial for stroke research and aim to mimic the effects of vessel occlusion, which can be either permanent or transient. frontiersin.orgnih.govnih.gov

The neuroprotective effects of this compound have also been observed in models of neurodegeneration induced by devascularization. researchgate.netnih.govnih.gov These findings further support the hypothesis that enhancing central noradrenergic transmission through α2-adrenoceptor antagonism can be a viable neuroprotective strategy. nih.govnih.gov

Table 2: Neuroprotective and Neurogenic Effects of this compound in Other Preclinical Models

| Model Type | Key Finding | Citation |

|---|---|---|

| Cerebral Ischemia (Rat) | Ameliorated cognitive deficits and structural changes in the hippocampus. | researchgate.net |

| Devascularization-Induced Neurodegeneration | Exhibited neuroprotective effects. | researchgate.netnih.govnih.gov |

| Neurogenesis (Rat Olfactory Bulb) | Increased neuron survival by reducing apoptotic cell death in the subependymal layer. | nih.gov |

| Neurogenesis (Rat Dentate Gyrus) | Enhanced hippocampal neurogenesis by increasing the survival and differentiation of new granule cells. | researchgate.net |

Amelioration of Cognitive and Behavioral Phenotypes

Cerebral Ischemia Models

Neurogenesis and Neuroplasticity Studies

This compound has been shown to positively influence neurogenesis, the process of generating new neurons, in the adult brain. researchgate.netnih.gov In a study using the adult rat olfactory bulb as a model system, this compound treatment was found to reduce the number of cells undergoing apoptotic death, particularly in the subependymal layer. nih.gov This suggests the compound increases neuron survival by potentially reducing the apoptotic fate of progenies from telencephalic stem cells. nih.gov

Further research demonstrates that this compound enhances hippocampal neurogenesis by increasing the survival and differentiation of new granule cells in the dentate gyrus. researchgate.net This was evidenced by a significant increase in the number of BrdU/NeuN-positive cells (surviving new neurons) after treatment. researchgate.net

In relation to neuroplasticity, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) mRNA. nih.govresearchgate.net In aged, one-year-old TgCRND8 mice, this compound treatment significantly improved BDNF mRNA levels. nih.govresearchgate.net BDNF is a critical molecule involved in synaptic plasticity, neuronal survival, and cognitive function. nih.gov This effect on BDNF may contribute to the cognitive improvements observed in animal models.

Hippocampal Neurogenesis Enhancement

Research indicates that this compound promotes neurogenesis in the hippocampus, a brain region critical for learning and memory. frontiersin.org Chronic systemic administration of this compound has been shown to facilitate the generation of new neurons in the dentate gyrus of adult rats. researchgate.netnih.gov This effect is thought to be mediated by the increased availability of noradrenaline in the hippocampus, resulting from the blockade of presynaptic inhibitory alpha-2 autoreceptors by this compound. nih.gov Noradrenergic afferents have been observed to make direct contact with proliferating and differentiating cells within the dentate gyrus, suggesting a direct influence of noradrenaline on the neurogenic process. nih.gov

Studies have demonstrated that this compound's primary influence on hippocampal neurogenesis is not on cell proliferation itself, but rather on the long-term survival and differentiation of newly formed neurons. researchgate.netnih.gov Chronic treatment with this compound has been found to reduce apoptosis, the process of programmed cell death, among these new neurons. nih.gov This leads to a significant increase in the number of surviving new neurons. researchgate.net Investigations have shown a higher number of BrdU/NeuN-positive cells (a marker for new neurons) in animals treated with this compound. researchgate.net This promotion of neuronal survival is considered a key mechanism through which this compound enhances adult neurogenesis. nih.govncats.io

Beyond promoting cell survival, this compound has been shown to influence the structural development of new neurons. Specifically, treatment with this compound enhances the complexity and number of dendritic arborizations of young neurons positive for polysialylated neural cell adhesion molecule (PSA-NCAM). researchgate.netnih.govncats.io Dendritic arbors are the branched projections of a neuron that receive signals from other neurons, and their complexity is crucial for neuronal function and connectivity. nih.govplos.org The enhancement of dendritic complexity suggests that this compound not only increases the quantity of new neurons but also improves their structural integration into the existing neural circuitry. researchgate.net

The trophic effects of this compound on newborn hippocampal cells appear to be linked to an increase in Brain-Derived Neurotrophic Factor (BDNF). nih.govncats.io BDNF is a key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. wikipedia.orgfrontiersin.org Studies have shown that this compound treatment upregulates BDNF in areas with noradrenergic fiber projections and in the neurons of the granule cell layer. nih.govncats.io This upregulation of BDNF is a potential mechanism underlying the enhanced survival and dendritic complexity of new neurons observed with this compound administration. researchgate.netncats.io In mouse models of Alzheimer's disease, this compound has been found to increase BDNF mRNA expression. ncats.ionih.gov

Dendritic Arborization and Neuronal Morphology Enhancement

Olfactory Bulb Neurogenesis and Neuron Survival

This compound's influence on neurogenesis extends to the olfactory bulb, another region of the adult brain where new neurons are continuously generated. nih.govfrontiersin.org Studies using the rat olfactory bulb as a model system have shown that this compound treatment increases the number of new neurons. nih.gov This effect is primarily attributed to the enhanced survival of these neurons rather than an increase in their initial proliferation. nih.govspringernature.com

A key finding from in vivo studies in the adult rat olfactory bulb is that this compound reduces the apoptotic fate of progenies from telencephalic stem cells. ncats.ionih.gov By administering this compound, researchers observed a significant decrease in the number of cells undergoing programmed cell death in the subependymal layer of the olfactory bulb. nih.gov This protective effect against apoptosis is believed to be the primary mechanism by which this compound increases the survival of new neurons in this region. nih.gov

Effects on Memory Performance in Rodent Models

This compound has been shown to positively impact memory performance in various rodent models, suggesting its potential as a cognitive enhancer. frontiersin.orgresearchgate.netacademicjournals.org In a study using the TgCRND8 mouse model of Alzheimer's disease, which exhibits age-related noradrenergic deficits and cognitive impairment, this compound treatment ameliorated short-term memory deficits in an object recognition task. frontiersin.org

The mechanism behind this improvement is thought to be the enhancement of noradrenergic transmission by this compound. frontiersin.org By antagonizing presynaptic inhibitory α2-adrenoceptors, this compound increases the release of noradrenaline. frontiersin.org This, in turn, can affect cortical plasticity and improve cognitive function. frontiersin.org The study also noted that both this compound and the cholinesterase inhibitor rivastigmine (B141) were effective in reversing memory deficits, highlighting the importance of both the noradrenergic and cholinergic systems in memory processes. frontiersin.org The ability of this compound to reduce cholinergic degeneration further supports its potential therapeutic use for preserving cognitive function. researchgate.net

Structure Activity Relationship Sar Studies of Dexefaroxan and Its Analogs

Characterization of Structural Determinants for Adrenoceptor Activity

The activity of dexefaroxan and its analogs at adrenoceptors is dictated by specific molecular features. These compounds generally belong to the imidazoline (B1206853) and related heterocyclic series. The fundamental pharmacophore for adrenergic ligands often includes a substituted aromatic ring and an amine-containing side chain, which are present in the this compound structure. wikipedia.org

The core structure, typically a 2-substituted imidazoline or a benzofuran (B130515) ring system, is a primary determinant of binding to α-adrenergic receptors. nih.gov For α-adrenoceptor antagonists, the nature and position of substituents on the aromatic portion of the molecule are critical. nih.govpharmacy180.com In the case of this compound and related 2-substituted benzofurans, modifications to the benzofuran ring system and the ethyl-imidazoline side chain significantly impact receptor affinity and selectivity.

Comparative Analysis of this compound Analogs on Receptor Binding and Functional Efficacy

The pharmacological profile of this compound is best understood when compared with its analogs. Subtle structural modifications can dramatically alter a compound's functional efficacy, shifting it along the spectrum from full agonist to neutral antagonist to inverse agonist. This compound itself is generally characterized as a neutral antagonist at α2A-adrenoceptors, meaning it binds to the receptor and blocks agonists without altering the receptor's basal activity. nih.gov However, at the α2C-adrenoceptor subtype, it has been shown to act as a partial antagonist. nih.gov

A comparative study of this compound analogs using GTPγS binding assays in transfected CHO cells revealed a wide range of efficacies despite close chemical relations. nih.gov For instance, while this compound and its analog RX 851057 act as neutral antagonists, other analogs display different activities. nih.gov Another study analyzing agonist-antagonist interactions at the α2C-adrenoceptor found that while this compound was a partial antagonist of the low-magnitude Ca2+ response, its analog atipamezole (B1667673) was a fully effective antagonist. nih.gov Similarly, the idazoxan (B1206943) derivatives RX 821002 (methoxy) and RX 811059 (ethoxy) also acted as full antagonists. nih.gov

This demonstrates that small changes, such as the specific substituents on the benzofuran or related core, can fine-tune the interaction with the receptor, leading to distinct functional outcomes.

Table 1: Functional Efficacy of this compound and Related Analogs at α2-Adrenoceptors

| Compound | Core Structure | Key Substituents | Receptor Subtype(s) | Functional Activity | Citation |

| This compound | Benzofuran | Ethyl-imidazoline | α2A, α2C | Neutral Antagonist (α2A), Partial Antagonist (α2C) | nih.govnih.gov |

| Atipamezole | Imidazole (B134444) | Ethyl-dihydro-indenyl | α2A, α2C | Neutral Antagonist | nih.govnih.gov |

| RX 851062 | Benzofuran | (Analog of this compound) | α2A | Inverse Agonist | nih.gov |

| RX 851057 | Benzofuran | (Analog of this compound) | α2A | Neutral Antagonist | nih.gov |

| RX 821008 | Benzofuran | (Analog of this compound) | α2A | Partial Agonist | nih.gov |

| RX 821010 | Benzofuran | (Analog of this compound) | α2A | Full Agonist | nih.gov |

| RX 821002 | Benzodioxan | Methoxy, Imidazoline | α2C | Full Antagonist | nih.gov |

| RX 811059 | Benzodioxan | Ethoxy, Imidazoline | α2C | Full Antagonist | nih.govnih.gov |

| Idazoxan | Benzodioxan | Imidazoline | α2C | Partial Antagonist | nih.gov |

(This table is interactive and can be sorted by column.)

Methodological Approaches in SAR Exploration

A variety of sophisticated techniques are employed to explore the structure-activity relationships of this compound and its analogs. These methods can be broadly categorized into in vitro and in silico approaches.

In Vitro Assays:

Radioligand Binding Assays: These are fundamental for determining the affinity of a compound for a specific receptor subtype. mdpi.com They involve competing the test compound against a radioactively labeled ligand with known high affinity for the receptor.

Functional Assays: These assays measure the cellular response following receptor binding, determining whether a compound is an agonist, antagonist, or inverse agonist. Common functional assays include:

GTPγS Binding Assays: These measure the activation of G-proteins coupled to the receptor, providing a direct readout of receptor activation. nih.govresearchgate.net The efficacy of this compound analogs, from full agonists to inverse agonists, has been characterized using this method. nih.gov

cAMP Assays: Since α2-adrenoceptors are typically Gi/o-coupled, their activation leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. nih.govresearchgate.net Measuring changes in cAMP is a common way to assess the functional activity of ligands.

Calcium (Ca2+) Mobilization Assays: In cells engineered to couple α2-adrenoceptors to Gq proteins, receptor activation can be measured by monitoring changes in intracellular calcium levels, often using fluorescent dyes. nih.gov This method has been used to demonstrate the partial antagonist properties of this compound at α2C-adrenoceptors. nih.gov

Neurosphere and Cell Proliferation Assays: To study downstream effects like neurogenesis, researchers use techniques such as the neurosphere assay or 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling to measure cell proliferation and survival in response to drug treatment. nih.govnih.gov

In Silico Approaches:

Molecular Modeling and Docking: Computer-aided SAR analysis involves creating three-dimensional models of the receptor and "docking" the ligand into the binding site. mdpi.com This helps to visualize and predict the interactions between the ligand and receptor residues, explaining observed variations in affinity and activity among analogs. mdpi.com

Free Energy Simulations: Advanced computational methods can calculate the binding free energy of a ligand to different conformational states (e.g., active and inactive) of a receptor. diva-portal.org This can help predict a ligand's efficacy, distinguishing between agonists and antagonists. diva-portal.org

These methodological approaches provide a comprehensive framework for dissecting the molecular pharmacology of this compound, guiding the rational design of new compounds with tailored activity at adrenoceptors.

Therapeutic Research Implications and Future Directions

Potential as a Neuroprotective Agent in Neurodegenerative Conditions

Research has highlighted the neuroprotective capabilities of dexefaroxan in several models of neurodegeneration. A key mechanism appears to be the promotion of neuron survival. researchgate.net Studies have shown that this compound can increase the number of surviving new neurons, suggesting a potential role in preserving cognitive function in the context of neurodegenerative diseases. researchgate.netncats.io This effect is thought to be mediated, at least in part, by reducing the apoptotic fate of neural stem cell progenies. ncats.ionih.gov

In models of cerebral ischemia and devascularization-induced neurodegeneration, this compound has demonstrated the ability to ameliorate structural changes in the hippocampus and reduce cognitive deficits. researchgate.net Furthermore, it has shown neuroprotective effects against excitotoxic lesions in the basal magnocellular nucleus region, leading to improved olfactory discrimination in rats, which suggests a potential utility in addressing memory disturbances associated with Alzheimer's disease. researchgate.net

The neuroprotective action of this compound may also be linked to its influence on neurotrophic factors. Research indicates that this compound can upregulate endogenous nerve growth factor (NGF) in the brain. nih.gov In a cortical devascularization model, this compound treatment was associated with sustained increases in NGF protein levels in both the cortex and the nucleus basalis magnocellularis (NbM). nih.gov This increase in NGF coincided with the preservation of cholinergic neurons in the NbM, a cell population critical for cognitive function and significantly affected in Alzheimer's disease. nih.gov The compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF) mRNA. ncats.io

Table 1: Summary of this compound's Neuroprotective Effects in Preclinical Models

| Model/Condition | Observed Effects of this compound | Proposed Mechanism | Citation(s) |

|---|---|---|---|

| General Neurogenesis | Increased survival of new neurons. | Promotion of endogenous neuron survival; reduction of apoptosis. | researchgate.netncats.io |

| Cerebral Ischemia/Devascularization | Ameliorated hippocampal structural changes; reduced cognitive deficits. | Neuroprotection against ischemia-induced damage. | researchgate.netnih.gov |

| Excitotoxic Lesions | Increased olfactory discrimination. | Protection of basal forebrain cholinergic neurons. | researchgate.net |

| Cortical Devascularization | Preservation of cholinergic neurons. | Upregulation of Nerve Growth Factor (NGF). | nih.gov |

| Alzheimer's Disease Model (TgCRND8 mice) | Increased BDNF mRNA expression. | Enhancement of neurotrophic factor expression. | ncats.io |

Exploration in Cognitive Dysfunction and Memory Impairment Research

Deficits in the noradrenergic system are hypothesized to contribute to the cognitive decline seen in conditions like Alzheimer's disease. frontiersin.org this compound, by enhancing noradrenergic transmission, has been investigated for its potential to counteract these deficits. frontiersin.org

In the TgCRND8 mouse model of Alzheimer's disease, which exhibits early noradrenergic deficits, treatment with this compound ameliorated object recognition memory deficits. frontiersin.org This suggests that targeting the noradrenergic system early could mitigate functional impairments associated with the disease. frontiersin.org The cognitive enhancement may be partly due to the facilitation of acetylcholine (B1216132) release, as noradrenaline can modulate cortical plasticity through this mechanism. frontiersin.org this compound is thought to facilitate this by blocking inhibitory α2-adrenoceptors located on cholinergic terminals. frontiersin.org

Further studies in rat models have reinforced these findings. In a model of spatial memory deficit induced by cortical devascularization, this compound protected against the impairment in recalling a learned platform location in the Morris water maze test. nih.gov This protective effect on spatial memory highlights its potential to address cognitive dysfunction arising from cerebrovascular-related neurodegeneration. nih.gov The compound has also been shown to enhance the complexity of dendritic arborizations of newly formed neurons, an effect potentially linked to an increase in brain-derived neurotrophic factor (BDNF). ncats.io

Research Trajectories in Neuropsychiatric Disorders

The noradrenergic system is a key target for many antidepressant medications. This compound's ability to enhance noradrenergic transmission has led to its investigation in animal models of depression. frontiersin.org In the TgCRND8 mouse model of Alzheimer's disease, which also exhibits behavioral despair—a phenotype sensitive to antidepressants that modulate noradrenaline—this compound treatment was found to ameliorate this depressive-like behavior. frontiersin.org This effect was observed in concert with the reversal of cognitive deficits, suggesting a dual benefit. frontiersin.org This finding is significant as noradrenergic deficits are often observed before the onset of major pathological hallmarks in Alzheimer's models, and depressive symptoms are a common comorbidity. frontiersin.orgnih.gov

The pathophysiology of schizophrenia is complex, with evidence pointing to dysregulation in multiple neurotransmitter systems, including glutamate (B1630785) and dopamine (B1211576). nih.govstanford.edu While direct research on this compound in animal models of schizophrenia is not extensively documented in the provided results, its mechanism of action is relevant. As an α2-adrenoceptor antagonist, this compound increases noradrenergic output. frontiersin.org Noradrenaline, in turn, modulates both dopamine and glutamate systems, which are central to schizophrenia hypotheses. nih.govstanford.edu The interaction between adrenergic and dopamine receptors, such as the potential for heterodimerization between α2A-adrenergic and D2/D4 dopamine receptors, represents a complex area of pharmacology that could be relevant for schizophrenia. frontiersin.org Future research could explore if modulating noradrenergic tone with this compound can influence the positive, negative, or cognitive symptoms associated with schizophrenia models.

A dysfunction of noradrenergic systems originating in the locus coeruleus has been proposed as a critical factor in the progression of central neurodegenerative diseases, including Parkinson's disease. nih.gov Research into α2-adrenoceptor antagonists like this compound has shown neuroprotective effects in various preclinical models, which may have relevance for Parkinson's disease. nih.gov

One study utilized the rat olfactory bulb, a region of continuous neurogenesis, to examine the effects of this compound. nih.gov The study found that this compound treatment led to a significant decrease in cell death, particularly in the subependymal layer, and increased the number of newly formed cells in the olfactory bulb. nih.gov The dying cells were primarily of a neuronal phenotype, suggesting that this compound selectively protects against neuronal death. nih.gov By reducing the apoptotic fate of stem cell progenies, this compound may promote neuron survival. nih.gov Given that neurodegeneration is the hallmark of Parkinson's disease, these neuroprotective and neurogenic effects warrant further investigation in specific Parkinson's disease models. msu.edunih.gov

Table 2: this compound Research in Neuropsychiatric and Neurodegenerative Models

| Disorder Model | Key Findings | Potential Relevance | Citation(s) |

|---|---|---|---|

| Depression (in AD model) | Ameliorated behavioral despair. | Enhancement of noradrenergic transmission, a common antidepressant mechanism. | frontiersin.org |

| Schizophrenia | No direct studies found; mechanism is relevant. | Noradrenergic modulation of dopamine and glutamate systems. | frontiersin.orgfrontiersin.org |

| Parkinson's Disease (related neurogenesis model) | Decreased neuronal death in the olfactory bulb; increased neurogenesis. | Neuroprotective effects may counter the neurodegeneration seen in Parkinson's. | nih.gov |

Schizophrenia Research

Uninvestigated Pharmacological Pathways and Receptor Interactions

This compound is well-characterized as a selective antagonist of alpha-2 adrenergic receptors. ncats.iovulcanchem.com Its primary mechanism involves binding to these receptors, which are often located presynaptically on noradrenergic neurons. frontiersin.orgcvpharmacology.com This binding blocks the negative feedback mechanism normally initiated by norepinephrine (B1679862), leading to increased release of norepinephrine into the synapse. frontiersin.orgcvpharmacology.com

While its primary target is the α2-adrenoceptor, the full spectrum of its pharmacological interactions may not be completely understood. The downstream effects of enhanced noradrenergic transmission are widespread and complex, involving interactions with other neurotransmitter systems. For instance, increased norepinephrine can influence the release of acetylcholine, dopamine, and serotonin, which could contribute to its therapeutic effects in various disorders. frontiersin.org

The potential for receptor-receptor interactions, such as the formation of heterodimers between α2-adrenoceptors and other receptors like dopamine D2 or D4 receptors, presents an area for further research. frontiersin.org Such interactions can alter the pharmacological and functional properties of the involved receptors, creating novel signaling complexes. frontiersin.org Investigating whether this compound can modulate these receptor heterodimers could reveal new therapeutic applications. Furthermore, exploring its binding affinity and functional activity at other receptor subtypes, beyond the α2-adrenoceptor, could uncover novel pharmacological pathways and broaden its potential clinical utility.

Development of Novel this compound-Derived Compounds and Analogs

The pursuit of novel therapeutic agents often involves the strategic modification of existing compounds with known biological activity. This compound, with its unique 2-imidazoline and dihydrobenzofuran core structure, presents a valuable scaffold for the development of new derivatives and analogs with potentially enhanced or novel pharmacological profiles. Research in this area focuses on exploring the structure-activity relationships (SAR) to design compounds with improved affinity, selectivity, and therapeutic efficacy for targets such as α2-adrenoceptors and imidazoline (B1206853) receptors.

Synthesis of this compound Analogs

The chemical architecture of this compound allows for various modifications to its core components: the imidazoline ring, the dihydrobenzofuran nucleus, and the ethyl group at the chiral center. The synthesis of analogs often involves multi-step processes to introduce these modifications.

A notable example is the synthesis of a benzo[de]chromene analogue of efaroxan, a compound closely related to this compound. clockss.org The synthesis of 2-(2-Ethyl-2,3-dihydro-benzo[de]chromen-2-yl)-4,5-dihydro-1H-imidazole was accomplished in seven steps, starting from 3-methylanthranilic acid. clockss.org This complex synthesis highlights the intricate chemical strategies required to create novel analogs by altering the fundamental ring system while retaining key pharmacophoric features. The dextrorotatory isomer of efaroxan, this compound, has been investigated for its potential in treating neurodegenerative conditions such as Alzheimer's disease. clockss.orgresearchgate.net

The development of novel synthetic methods for the dihydrobenzofuran nucleus is also crucial for creating this compound analogs. Various transition metal-catalyzed reactions, such as rhodium-catalyzed C-H activation and annulation, have been developed to synthesize diverse 2,3-dihydrobenzofuran (B1216630) structures. nih.gov These advanced synthetic strategies provide the tools to generate a library of this compound analogs with a wide range of substituents and structural variations.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. For this compound and its analogs, these studies primarily focus on modifications to the imidazoline and the dihydrobenzofuran moieties to modulate their interaction with α2-adrenoceptors and imidazoline receptors.

Within the class of 2-substituted imidazolines, it has been observed that the nature of the substituent at the 2-position significantly influences the compound's activity as either an agonist or an antagonist at α2-adrenoceptors. researchgate.net For instance, in a series of cirazoline (B1222771) analogs, the substitution pattern on the phenyl ring determined whether the compound acted as an agonist or antagonist. researchgate.net Similarly, for analogs of idazoxan (B1206943), another α2-adrenoceptor antagonist, substitution at the 2-position with various groups often led to compounds with greater potency and selectivity. researchgate.net

The dihydrobenzofuran ring system also plays a critical role in the activity of these compounds. Studies on 2-[(1,4-benzodioxan-2-yl)alkyl]imidazoles, which share structural similarities with the dihydrobenzofuran part of this compound, have shown that modifications to this ring system can significantly impact α-adrenoceptor activity. nih.gov For example, the introduction of an ethyl group to the imidazole (B134444) nitrogen in 1-Ethyl-2-[(1,4-benzodioxan-2-yl)methyl]imidazole resulted in a highly selective α2-adrenoceptor antagonist. nih.gov

Furthermore, the stereochemistry of the molecule is a critical determinant of its pharmacological activity. The (S)-enantiomer of a cirazoline analog was found to be the more potent of the two enantiomers, underscoring the stereospecific nature of the interaction with α2-adrenoceptors. researchgate.net This is consistent with the fact that this compound is the dextrorotatory and more active enantiomer of efaroxan.

The table below summarizes key structural modifications and their observed impact on the activity of compounds related to this compound.

| Compound Class | Structural Modification | Observed Effect on Activity | Reference |

| Cirazoline Analogs | Phenyl substituent variation | Determines agonist vs. antagonist activity at α2-adrenoceptors. | researchgate.net |

| Idazoxan Analogs | Substitution at the 2-position | Can increase potency and selectivity for α2-adrenoceptors. | researchgate.net |

| 2-[(1,4-Benzodioxan-2-yl)alkyl]imidazoles | Ethyl group on imidazole nitrogen | Resulted in a highly selective α2-adrenoceptor antagonist. | nih.gov |

| Cirazoline Analogs | Stereochemistry | (S)-enantiomer was more potent at α2-adrenoceptors. | researchgate.net |

These findings provide a rational basis for the design of novel this compound-derived compounds. By systematically altering the substituents on the aromatic ring, modifying the linker between the two core structures, and exploring different stereoisomers, it is possible to fine-tune the pharmacological properties of new analogs to achieve desired therapeutic effects.

Q & A

Basic Research Questions

Q. What experimental models are most validated for assessing Dexefaroxan’s cognitive-enhancing effects in rodents?

- Methodological Answer : The passive avoidance test (evaluating memory retention), Morris water maze (spatial memory), and object recognition tasks (short-term memory) are widely used. For example, in scopolamine- or diazepam-induced memory deficits, this compound is administered acutely (0.3–3 mg/kg, subcutaneous) and tested 24 hours post-training. Ensure training-test intervals (e.g., 15 weeks for spontaneous forgetting studies) are standardized to isolate retention effects from acquisition .

Q. How does this compound’s α2-adrenoceptor antagonism translate to promnesic effects?

- Methodological Answer : this compound blocks α2-autoreceptors, increasing norepinephrine release in the hippocampus and basolateral amygdala, which enhances synaptic plasticity. To confirm this, pair microdialysis (measuring norepinephrine levels) with behavioral assays. For instance, retrodialysis of this compound in the basolateral amygdala shows elevated norepinephrine correlating with improved passive avoidance performance .

Q. What are the standard dosing protocols for acute versus chronic this compound administration in preclinical studies?

- Methodological Answer : Acute studies use single doses (0.3–3 mg/kg, subcutaneous), while chronic administration employs osmotic minipumps (e.g., 21–25 days at 1 mg/kg/day). Note that tolerance to cognitive effects is absent in subchronic models, but pharmacokinetic profiling (e.g., plasma half-life) is critical to avoid confounding pharmacodynamic drift .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s role in memory acquisition versus retention?

- Methodological Answer : In conditioned odor aversion (COA) studies, pre-training this compound infusion impairs acquisition, contrasting its retention-enhancing effects in passive avoidance. To resolve this, design experiments with staggered drug administration (pre- vs. post-training) and region-specific microinjections (e.g., basolateral amygdala vs. hippocampus). Use β-adrenergic antagonists as controls to isolate α2-mediated mechanisms .

Q. What methodologies best elucidate this compound’s neuroprotective mechanisms in cerebral ischemia models?

- Methodological Answer : Combine histopathology (e.g., hippocampal CA1 neuron quantification) with behavioral endpoints (Morris water maze). This compound’s neuroprotection involves upregulating endogenous NGF, measurable via ELISA or immunohistochemistry. For ischemia models, middle cerebral artery occlusion (MCAO) followed by this compound treatment (1 mg/kg, post-reperfusion) reduces infarct volume and improves spatial memory .

Q. How to design longitudinal studies evaluating this compound’s efficacy in Alzheimer’s disease (AD) models?

- Methodological Answer : Use transgenic AD rodents (e.g., APP/PS1 mice) or cortical devascularization models. Administer this compound for 4–6 weeks and assess amyloid-β plaque burden (immunohistochemistry), cholinergic markers (e.g., ChAT activity), and cognitive endpoints. Include positron emission tomography (PET) to monitor α2-receptor occupancy and correlate with behavioral outcomes .

Q. What statistical approaches address variability in aged rodent responses to this compound?

- Methodological Answer : Stratify aged cohorts (e.g., 24-month-old rats) by baseline cognitive performance using pre-screen tests. Apply mixed-effects models to account for inter-individual variability in Morris water maze latency or passive avoidance retention. Power analysis (n ≥ 12/group) is essential given age-related heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.